Cas no 1804517-11-0 (Ethyl 2,6-diiodo-4-fluorobenzoate)

Ethyl 2,6-diiodo-4-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2,6-diiodo-4-fluorobenzoate
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- Inchi: 1S/C9H7FI2O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3
- InChI Key: OTSYSLSVBLSIGE-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C=1C(=O)OCC)I)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 201
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3
Ethyl 2,6-diiodo-4-fluorobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015006404-500mg |
Ethyl 2,6-diiodo-4-fluorobenzoate |
1804517-11-0 | 97% | 500mg |
815.00 USD | 2021-06-21 | |
Alichem | A015006404-250mg |
Ethyl 2,6-diiodo-4-fluorobenzoate |
1804517-11-0 | 97% | 250mg |
499.20 USD | 2021-06-21 | |
Alichem | A015006404-1g |
Ethyl 2,6-diiodo-4-fluorobenzoate |
1804517-11-0 | 97% | 1g |
1,490.00 USD | 2021-06-21 |
Ethyl 2,6-diiodo-4-fluorobenzoate Related Literature
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
Additional information on Ethyl 2,6-diiodo-4-fluorobenzoate
Ethyl 2,6-diiodo-4-fluorobenzoate (CAS No. 1804517-11-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2,6-diiodo-4-fluorobenzoate (CAS No. 1804517-11-0) is a fluorinated benzoate derivative that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications. This compound, characterized by the presence of two iodine atoms at the 2- and 6-positions of the benzene ring and a fluorine substituent at the 4-position, serves as a valuable intermediate in the synthesis of various biologically active molecules.
The structural motif of Ethyl 2,6-diiodo-4-fluorobenzoate makes it particularly useful in cross-coupling reactions, which are fundamental to modern drug discovery and development. The iodine atoms facilitate palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the construction of complex molecular architectures. Additionally, the fluorine atom introduces electronic and steric effects that can modulate the pharmacokinetic properties of derived compounds, making this intermediate a preferred choice for medicinal chemists seeking to optimize drug-like characteristics.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer and infectious disorders. The versatility of Ethyl 2,6-diiodo-4-fluorobenzoate as a synthetic building block has been leveraged in several innovative approaches. For instance, researchers have utilized this compound to synthesize small-molecule inhibitors that disrupt critical biological pathways involved in tumor growth and progression. The ability to introduce diverse functional groups through subsequent chemical transformations allows for the generation of libraries of compounds with tailored biological activities.
One notable application of Ethyl 2,6-diiodo-4-fluorobenzoate is in the development of antiviral agents. The structural features of this intermediate have been exploited to create molecules that inhibit viral enzymes essential for replication. By modifying the benzoate core with additional functional groups, scientists have designed compounds that exhibit potent antiviral activity against a range of pathogens. These efforts align with global efforts to combat emerging infectious diseases and highlight the importance of fluorinated benzoates in medicinal chemistry.
The role of Ethyl 2,6-diiodo-4-fluorobenzoate extends beyond small-molecule drug development. It has also found utility in the synthesis of nucleoside analogs, which are crucial for treating viral infections and certain types of cancer. The iodine atoms provide handles for further functionalization, allowing chemists to incorporate nucleobase moieties or other therapeutic groups. This adaptability has led to the discovery of novel nucleoside analogs with improved pharmacological profiles.
Advances in synthetic methodologies have further enhanced the utility of Ethyl 2,6-diiodo-4-fluorobenzoate. Recent innovations in transition metal catalysis have enabled more efficient and selective transformations, reducing reaction times and improving yields. These advancements have made it possible to access complex derivatives of this intermediate more readily than ever before. As a result, pharmaceutical companies and academic institutions are increasingly incorporating this compound into their synthetic strategies for drug discovery.
The impact of Ethyl 2,6-diiodo-4-fluorobenzoate on medicinal chemistry is underscored by its frequent use in high-throughput screening (HTS) campaigns to identify lead compounds for new therapies. The ability to rapidly synthesize large libraries of derivatives allows researchers to screen for biological activity efficiently. This approach has led to the identification of several promising candidates that are now undergoing further optimization.
In conclusion, Ethyl 2,6-diiodo-4-fluorobenzoate (CAS No. 1804517-11-0) is a multifaceted intermediate that plays a pivotal role in modern pharmaceutical synthesis. Its unique structural features make it an ideal candidate for constructing complex biologically active molecules through cross-coupling reactions and other synthetic transformations. The ongoing research into its applications underscores its importance in drug discovery and development efforts aimed at addressing critical health challenges.
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